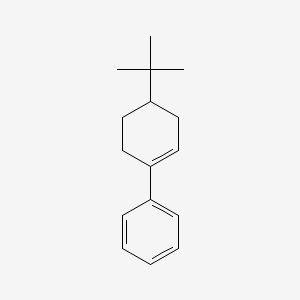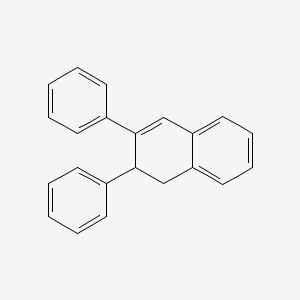
2,3-Diphenyl-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C22H18 It is a derivative of naphthalene, characterized by the presence of two phenyl groups attached to the 2 and 3 positions of the dihydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-1,2-dihydronaphthalene typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2,2-diphenyl-1-phenylethanone using a Lewis acid catalyst. The reaction is carried out under reflux conditions in an inert solvent such as toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3-diphenylnaphthalene.
Reduction: Reduction reactions can convert it to 2,3-diphenyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation can be used for substitution reactions.
Major Products:
Oxidation: 2,3-Diphenylnaphthalene.
Reduction: 2,3-Diphenyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3-Diphenyl-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of molecular interactions and as a ligand in receptor binding studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-1,2-dihydronaphthalene involves its interaction with molecular targets through its phenyl groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, as a ligand, it can bind to receptors and modulate their activity .
Comparison with Similar Compounds
1,2-Dihydronaphthalene: Lacks the phenyl groups, making it less sterically hindered.
2,3-Diphenylnaphthalene: An oxidized form with a fully aromatic naphthalene ring.
2,3-Diphenyl-1,2,3,4-tetrahydronaphthalene: A reduced form with additional hydrogen atoms.
Uniqueness: 2,3-Diphenyl-1,2-dihydronaphthalene is unique due to its specific substitution pattern and the presence of two phenyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C22H18 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2,3-diphenyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C22H18/c1-3-9-17(10-4-1)21-15-19-13-7-8-14-20(19)16-22(21)18-11-5-2-6-12-18/h1-15,22H,16H2 |
InChI Key |
SRRABFUMFKGGIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=CC2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


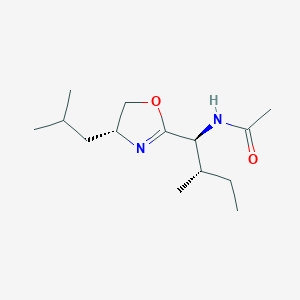
![2-azaniumylethyl (2R)-3-(heptadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B15074445.png)
![3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide](/img/structure/B15074449.png)
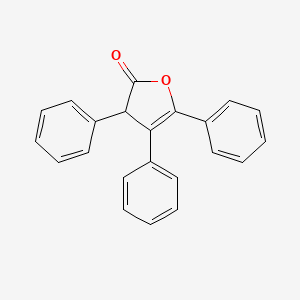
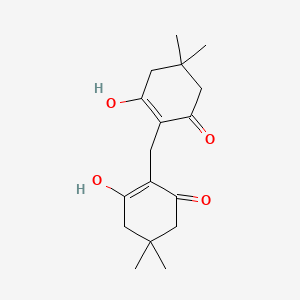
![7-(4-fluorobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15074475.png)
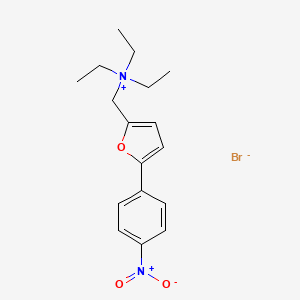

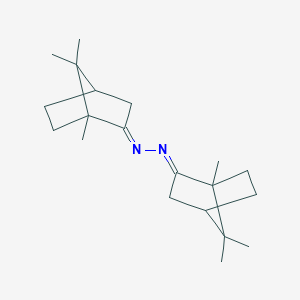
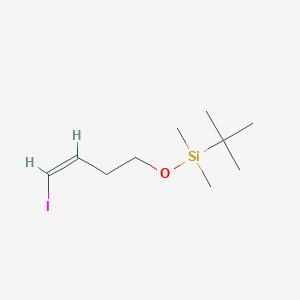
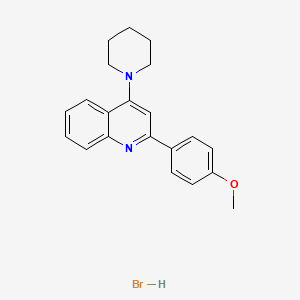
![24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione](/img/structure/B15074508.png)

